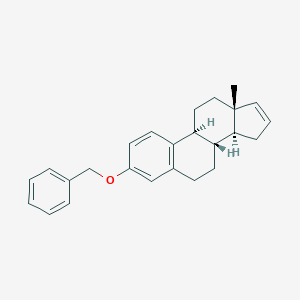

3-O-Benzyl Estratetraenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-O-Benzyl Estratetraenol, also known as this compound, is a useful research compound. Its molecular formula is C25H28O and its molecular weight is 344.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Estrogenic Activity and Anti-Proliferative Properties

Research on compounds with structural similarities to 3-O-Benzyl Estratetraenol, such as indole-3-carbinol (I3C) derivatives, demonstrates significant anti-proliferative and anti-estrogenic properties in human breast cancer cells. For example, 1-benzyl-I3C, a novel I3C analogue, displayed approximately 1000-fold enhanced potency in suppressing the growth of both estrogen-responsive and estrogen-independent human breast cancer cells compared to I3C (Nguyen et al., 2010). This suggests that modifications to the chemical structure of estrogenic compounds can significantly alter their biological activity, highlighting a potential area of application for this compound in cancer research.

Environmental Impact and Ecological Risks

The widespread use of estrogenic compounds, such as benzophenone-3 (BP-3), a common component of organic sunscreen products, raises concerns about their release into the environment and potential impact on aquatic ecosystems. Studies have focused on the physicochemical properties, toxicokinetics, and toxic effects of BP-3, revealing its lipophilic, photostable, and bioaccumulative nature. BP-3's presence in water, soil, and biota underscores the importance of understanding the ecological risks posed by estrogenic compounds, including this compound, especially their endocrine-disrupting capacity and effects on aquatic life (Kim & Choi, 2014).

Mechanisms of Action and Metabolic Pathways

The metabolism of UV-filter benzophenone-3 by rat and human liver microsomes and its effect on endocrine-disrupting activity have been studied, revealing the formation of metabolites with varying estrogenic and anti-androgenic activities. Such research sheds light on the complex interactions between estrogenic compounds and biological systems, offering insights into how this compound might interact with estrogen receptors and influence endocrine functions (Watanabe et al., 2015).

Potential for Reproductive Toxicity

Investigations into the reproductive toxicity of similar compounds, such as BP-3, have revealed links between high levels of exposure and changes in birth weight, gestational age, and reproductive gene expression in both humans and animals. These studies highlight the importance of understanding the potential reproductive health impacts of estrogenic compounds, including this compound, particularly in relation to their endocrine-disrupting effects (Ghazipura et al., 2017).

Mechanism of Action

Target of Action

3-O-Benzyl Estratetraenol is a derivative of Estratetraenol, an endogenous steroid found in women . It has been described as having pheromone-like activities in primates, including humans . The primary targets of this compound are estrogen receptor cells .

Mode of Action

This compound binds to estrogen receptor cells . It is metabolized by chemical substances in the liver into 17β-estradiol, which is then excreted by the kidneys .

Biochemical Pathways

Estratetraenol, the parent compound of this compound, is synthesized from androstadienone by aromatase likely in the ovaries .

Result of Action

Experiments performed with Estratetraenol have indicated a correlation between the compound and the ability to attract cooperative mates . The hormone sends olfactory signals of high fertility in pregnant and ovulating women that present and highlight attractive qualities in those women to potential mates . These interactions between the hormone signals and males showed an increased cooperation and compassion from males to the pregnant female .

Biochemical Analysis

Biochemical Properties

3-O-Benzyl Estratetraenol interacts with various enzymes, proteins, and other biomolecules. It is synthesized from androstadienone by aromatase likely in the ovaries .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by sending olfactory signals of high fertility in pregnant and ovulating women . This presents and highlights attractive qualities in those women to potential mates .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a ligand for the estrogen receptor , thus having potential estrogenic activity .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. It was identified as a degradation intermediate produced by dehydration of 17β-estradiol . Its degradation rate was faster than that of 17β-estradiol .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. It is synthesized from androstadienone by aromatase .

Properties

IUPAC Name |

(8S,9S,13R,14S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O/c1-25-14-5-8-24(25)23-11-9-19-16-20(10-12-21(19)22(23)13-15-25)26-17-18-6-3-2-4-7-18/h2-7,10,12,14,16,22-24H,8-9,11,13,15,17H2,1H3/t22-,23-,24+,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHVWDBSHRYVAP-NGSHPTGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628370 |

Source

|

| Record name | 3-(Benzyloxy)estra-1,3,5(10),16-tetraene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23880-57-1 |

Source

|

| Record name | 3-(Benzyloxy)estra-1,3,5(10),16-tetraene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)